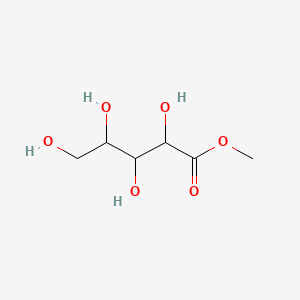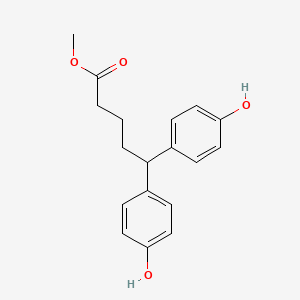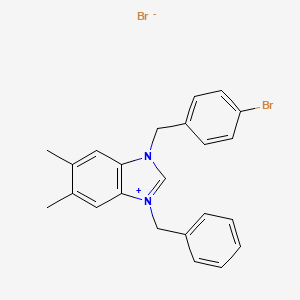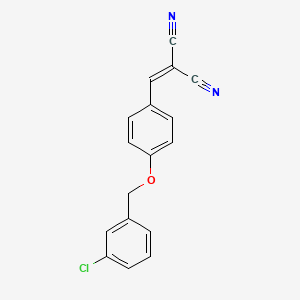
Dextro-camphoric M-toluidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextro-camphoric M-toluidide: is a chemical compound with the molecular formula C17H23NO3 . It is a derivative of camphor and is known for its unique structural properties. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dextro-camphoric M-toluidide typically involves the reaction of camphoric acid with M-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reacting camphoric acid: with M-toluidine in the presence of a dehydrating agent.
Heating the mixture: to facilitate the reaction.
Purifying the product: through recrystallization or other purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk synthesis: of camphoric acid and M-toluidine.
Automated reaction systems: to ensure consistent product quality.
Advanced purification methods: to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Dextro-camphoric M-toluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield camphoric acid derivatives, while reduction could produce camphoric alcohol derivatives.
Scientific Research Applications
Dextro-camphoric M-toluidide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dextro-camphoric M-toluidide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Dextro-camphoric O-toluidide
- Dextro-camphoric P-toluidide
- Dextro-camphoric P-phenetidide
Comparison: Dextro-camphoric M-toluidide is unique due to its specific structural configuration and functional groups. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
6626-17-1 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-[(3-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c1-11-6-5-7-12(10-11)18-14(19)13-8-9-17(4,15(20)21)16(13,2)3/h5-7,10,13H,8-9H2,1-4H3,(H,18,19)(H,20,21) |
InChI Key |
HGOCUIVFSFVMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)




![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)



![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)



![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
